molecular formula C15H14F3NO B2822169 2-{(Z)-[4-(trifluoromethyl)phenyl]methylidene}-3-quinuclidinone CAS No. 52407-95-1

2-{(Z)-[4-(trifluoromethyl)phenyl]methylidene}-3-quinuclidinone

Cat. No.: B2822169
CAS No.: 52407-95-1
M. Wt: 281.278
InChI Key: GCWSHHGVZLJEMR-LCYFTJDESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{(Z)-[4-(trifluoromethyl)phenyl]methylidene}-3-quinuclidinone is an organic compound . It has a potentially significant role in scientific research.


Synthesis Analysis

The synthesis of this compound might involve the use of 4-(Trifluoromethyl)phenylacetic acid, which undergoes diolefination mediated by mono-N-protected amino acid ligands in the presence of ethyl acrylate, Pd (OAc) 2, KHCO 3, and t-amyl alcohol .


Molecular Structure Analysis

The molecular formula of this compound is C15H14F3NO .


Chemical Reactions Analysis

The compound might be involved in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 283.294.

Scientific Research Applications

Molecular Structure and Conformation Studies

Studies have elucidated the molecular structure and conformation of geometric isomers of 2-(2-phenylbenzylidene)-3-quinuclidinone, which is closely related to 2-{(Z)-[4-(trifluoromethyl)phenyl]methylidene}-3-quinuclidinone. These studies reveal details about the trans and cis conformation of substituents around the double bond and the deformations in geometric and conformational parameters due to intramolecular strains and/or non-bonded interactions (Santini et al., 1995); (Santini et al., 1994).

Synthesis and Structural Analysis

Research has focused on the synthesis and structural analysis of compounds like this compound. The synthesis of isotopically labeled analogs, including 3-quinuclidinone, has been developed for use in isotope dilution measurements, which is essential for precise quantitative analysis in various scientific applications (Sniegoski et al., 1989).

Chemical Reactivity and Electrophysiological Activity

Research on related quinuclidine derivatives has been conducted to understand their chemical reactivity and potential electrophysiological activity. This includes studies on the synthesis of substituted quinuclidines and their effects on cardiac electrophysiological parameters, providing insights into their possible biomedical applications (Morgan et al., 1987).

Investigations in Organic Chemistry

Studies have also been conducted on the synthesis and characterization of various organic compounds involving quinuclidine derivatives. These investigations are crucial for advancing knowledge in organic synthesis and identifying potential applications in medicinal chemistry and materials science (Nakamura et al., 2003); (Richard, 1991).

Safety and Hazards

The safety and hazards associated with this compound are not clear from the available information. It’s recommended to handle it under the supervision of a technically qualified individual .

Properties

IUPAC Name

(2Z)-2-[[4-(trifluoromethyl)phenyl]methylidene]-1-azabicyclo[2.2.2]octan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO/c16-15(17,18)12-3-1-10(2-4-12)9-13-14(20)11-5-7-19(13)8-6-11/h1-4,9,11H,5-8H2/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCWSHHGVZLJEMR-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(=O)C2=CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN\2CCC1C(=O)/C2=C/C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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